REACTION_SMILES
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[CH2:27]([Cl:28])[Cl:29].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[NH2:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][NH:8]1.[OH2:30].[c:16]1([CH2:22][S:23](=[O:24])(=[O:25])[Cl:26])[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[NH2:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][N:8]1[S:23]([CH2:22][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)(=[O:24])=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C1CCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cc1ccccc1
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Name
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Type
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product
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Smiles
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NC(=O)C1CCCN1S(=O)(=O)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:27]([Cl:28])[Cl:29].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[NH2:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][NH:8]1.[OH2:30].[c:16]1([CH2:22][S:23](=[O:24])(=[O:25])[Cl:26])[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[NH2:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][N:8]1[S:23]([CH2:22][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)(=[O:24])=[O:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1CCCN1S(=O)(=O)Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |